
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
概要
説明
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole ring, multiple chlorine atoms, and a propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable chloro-substituted methoxybenzaldehyde under acidic conditions to form 5-chloro-6-methoxy-1,3-benzothiazole.
Attachment of the Propanamide Group: The next step involves the introduction of the propanamide group. This can be done by reacting the benzothiazole derivative with 2-(2,4-dichlorophenoxy)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize costs. This includes using large-scale reactors, continuous flow processes, and efficient purification methods to ensure the compound is produced in a cost-effective and environmentally friendly manner.
化学反応の分析
Types of Reactions
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole and phenoxy rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and amide groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or aldehydes.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Agricultural Chemistry: The compound is investigated for its potential use as a herbicide or pesticide, given its ability to interact with plant enzymes.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. In agricultural applications, it may interfere with plant enzyme systems, leading to the inhibition of growth or development.
類似化合物との比較
Similar Compounds
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propanamide group, in particular, may offer different reactivity and interaction profiles compared to similar compounds with acetamide or butanamide groups.
特性
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O3S/c1-8(25-13-4-3-9(18)5-10(13)19)16(23)22-17-21-12-6-11(20)14(24-2)7-15(12)26-17/h3-8H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOMWMGDLDVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


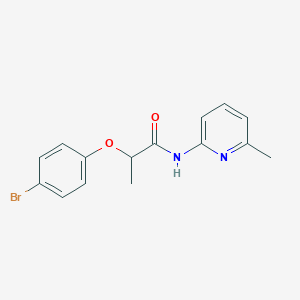
![1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B4111516.png)
![N-{3-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B4111520.png)
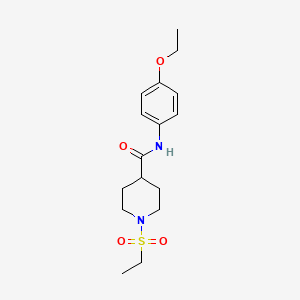
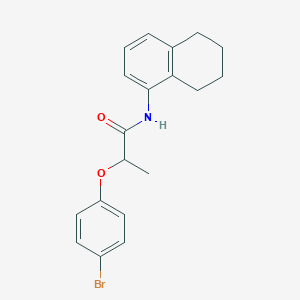
![2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111556.png)
![2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4111557.png)
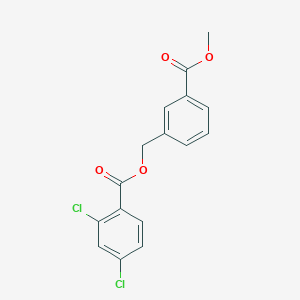
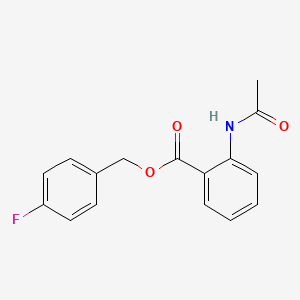
![3-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B4111569.png)
![2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4111574.png)
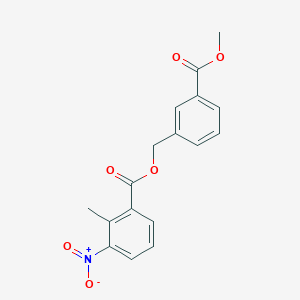
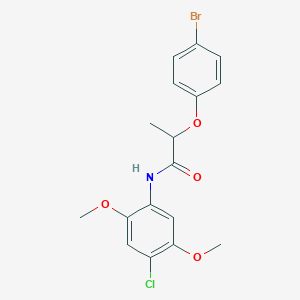
![N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B4111587.png)
